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Compound of Interest

Compound Name: Fanotaprim

Cat. No.: B3325407

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,
mechanism of action, and available preclinical data for Fanotaprim (VYR-006), a potent
dihydrofolate reductase (DHFR) inhibitor.

Chemical Structure and Properties

Fanotaprim is a small molecule inhibitor of dihydrofolate reductase. Its chemical identity is
well-characterized, providing a solid foundation for further drug development and formulation

studies.

Chemical Structure:
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IUPAC Name: 5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine
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Chemical Formula: C19H22NeO

CAS Number: 2120282-75-7

Property Value
Molecular Weight 378.43 g/mol
Purity >98%
Physical Form Solid

Mechanism of Action

Fanotaprim functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an
essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of
dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate,
and certain amino acids. By inhibiting DHFR, Fanotaprim disrupts DNA synthesis and cellular
replication, leading to cell death. This mechanism is the basis for its therapeutic potential
against various pathogens and in oncology.

Quantitative Preclinical Data

Fanotaprim has demonstrated potent and selective inhibitory activity against Toxoplasma
gondii DHFR (tgDHFR) compared to human DHFR (hDHFR). This selectivity is a critical
attribute for a therapeutic agent, suggesting a favorable safety profile.

In Vitro Potency and Selectivity

Target ICs0 (NM)
Toxoplasma gondii DHFR (tgDHFR) 1.57[1]
Human DHFR (hDHFR) 308[1]

In Vitro Efficacy
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Cell Line / Strain ECso (nM)
Toxoplasma gondii (RH strain) 13[1]
Human MCF-7 cells 7300[1]
Toxoplasma gondii (various strains) 7.6 - 29.8[1]

Vo Effi | pi kinetics (Muri el

Parameter Value
100% survival at 30 days with 10 mg/kg daily or
Efficacy twice daily for 7 days in a murine model of acute

toxoplasmosis.

Clearance (CL)

10.6 mL/min/kg (intravenous)

Volume of Distribution (Vd)

1.14 L/kg (intravenous)

Half-life (t/2)

3.9 hours (intravenous)

Bioavailability (F)

47.3% (oral)

Maximum Concentration (Cmax)

178 ng/mL (oral)

Time to Maximum Concentration (Tmax)

0.05 hours (oral)

Area Under the Curve (AUCo-last)

750 ng-h/mL (oral)

Experimental Protocols

While a specific, detailed experimental protocol for Fanotaprim is not publicly available, the

following represents a general and widely accepted methodology for evaluating the inhibitory

activity of a compound against dihydrofolate reductase.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of a test compound

against DHFR.

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.biocompare.com/11119-Chemicals-and-Reagents/20875540-Fanotaprim/
https://www.biocompare.com/11119-Chemicals-and-Reagents/20875540-Fanotaprim/
https://www.biocompare.com/11119-Chemicals-and-Reagents/20875540-Fanotaprim/
https://www.benchchem.com/product/b3325407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in
absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP*
during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

Recombinant DHFR enzyme (human or from the target organism)

e Dihydrofolate (DHF) substrate

 NADPH cofactor

o Test compound (e.g., Fanotaprim) dissolved in a suitable solvent (e.g., DMSO)
e Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, containing 1 mM DTT)

e 96-well UV-transparent microplates

o Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:

» Reagent Preparation:

o

Prepare a stock solution of the test compound in DMSO.

[¢]

Create a series of dilutions of the test compound in the assay buffer.

[¢]

Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and
protect from light.

[¢]

Prepare a working solution of DHFR enzyme in the assay buffer. Keep on ice.
o Assay Setup (in a 96-well plate):
o Test Wells: Add a fixed volume of the diluted test compound solutions.

o Positive Control (No Inhibition): Add the same volume of assay buffer containing the same
concentration of DMSO as the test wells.
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o Negative Control (No Enzyme): Add assay buffer in place of the enzyme solution.
o Add the DHFR enzyme solution to the test and positive control wells.

o Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow
the inhibitor to bind to the enzyme.

e |nitiation of Reaction:
o To initiate the reaction, add a mixture of DHF and NADPH to all wells.
o Data Acquisition:

o Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every
30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader in kinetic
mode.

o Data Analysis:
o Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

o Normalize the velocities of the test wells to the velocity of the positive control (100%
activity).

o Plot the percentage of enzyme inhibition against the logarithm of the inhibitor
concentration.

o Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to
determine the ICso value.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a
DHFR inhibitor like Fanotaprim.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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